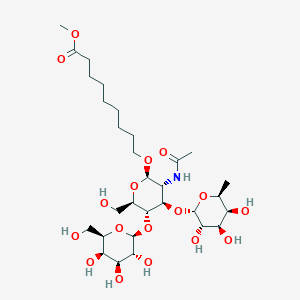

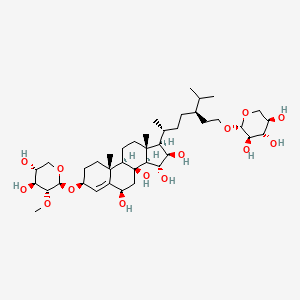

Lycoperoside F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lycoperoside F is a natural product found in Solanum lycopersicum with data available.

科学的研究の応用

Chemopreventive Agent Against Cancer

Lycoperoside F, a major carotenoid found in tomatoes and tomato products, shows potential as a chemopreventive agent against certain types of cancers. Studies indicate that dietary lycopene from either a pure compound or a tomato extract can significantly decrease the number of altered hepatic foci in rat models, suggesting a role in inhibiting carcinogenesis, especially in the liver. This effect is attributed to reduced oxidative stress and inflammation, with different mechanisms involved in the process (Wang et al., 2010).

Role in Mitochondrial Quality Control

Lycoperoside F demonstrates a capacity to mitigate hepatic mitochondrial quality control disorder. It has been observed that it can prevent mitochondrial biogenesis disorder by suppressing specific biochemical pathways, thereby protecting against cellular damage in various organs. This suggests its potential application in mitigating diseases associated with mitochondrial dysfunctions (Zhao et al., 2021).

Protection Against Diabetic Nephropathy

Research has shown that Lycoperoside H, similar in structure to Lycoperoside F, exerts a renal protective effect against diabetic nephropathy in rat models. This effect is achieved through the alteration of gut microbiota and suppression of inflammation, suggesting that similar compounds like Lycoperoside F could have protective roles against diabetic complications (Zhang et al., 2022).

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory properties of Lycoperoside F contribute to its protective effects in various disease conditions. It has been shown to enhance antioxidant enzyme levels and reduce inflammatory cytokines in models of colorectal cancer, indicating its potential as a nutraceutical for managing oxidative stress and inflammation-related diseases (Qi & Liu, 2022).

Potential Applications in Neuroprotection

Lycopene, closely related to Lycoperoside F, has been studied for its neuroprotective effects. It may play a role in the restoration of mitochondrial enzymes and brain-derived neurotrophic factors in neurodegenerative conditions like Alzheimer's disease. This suggests that compounds like Lycoperoside F could have similar neuroprotective applications (Prakash & Kumar, 2014).

Implications for Cardiovascular Health

Studies suggest that Lycoperoside F could have protective effects against cardiovascular diseases. Its antioxidant properties help in lowering low-density lipoproteins and improving high-density lipoproteins, thus potentially minimizing the risk of atherosclerosis and coronary artery diseases (Bin-Jumah et al., 2022).

特性

製品名 |

Lycoperoside F |

|---|---|

分子式 |

C58H95NO29 |

分子量 |

1270.4 g/mol |

IUPAC名 |

[(1R,2S,3'R,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-5'-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate |

InChI |

InChI=1S/C58H95NO29/c1-21-36-30(88-58(21)35(79-22(2)64)11-23(14-59-58)19-77-51-45(74)41(70)38(67)31(15-60)81-51)13-28-26-6-5-24-12-25(7-9-56(24,3)27(26)8-10-57(28,36)4)80-53-47(76)43(72)48(34(18-63)84-53)85-55-50(87-54-46(75)42(71)39(68)32(16-61)82-54)49(40(69)33(17-62)83-55)86-52-44(73)37(66)29(65)20-78-52/h21,23-55,59-63,65-76H,5-20H2,1-4H3/t21-,23-,24-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34+,35+,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48-,49-,50+,51+,52-,53+,54-,55-,56-,57-,58+/m0/s1 |

InChIキー |

VSQBWNYALURFOT-YIDLYIHNSA-N |

異性体SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]11[C@@H](C[C@@H](CN1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)C |

正規SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11C(CC(CN1)COC1C(C(C(C(O1)CO)O)O)O)OC(=O)C |

同義語 |

lycoperoside F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 11-acetyloxy-4-[16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1257477.png)

![[1,2,3]Triazolo[1,5-a]pyrimidine](/img/structure/B1257480.png)

![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide;hydrochloride](/img/structure/B1257488.png)